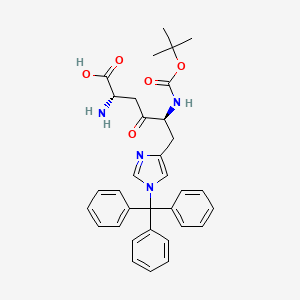

(2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid

Description

(2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid is a structurally complex amino acid derivative featuring a hexanoic acid backbone with multiple functional groups. Key structural attributes include:

- Stereochemistry: 2S and 5S configurations, critical for chiral specificity in biochemical interactions.

- Protective Groups: A tert-butoxycarbonyl (Boc) group on the 5-amino position and a trityl (triphenylmethyl) group on the imidazole nitrogen.

- Functional Moieties: A 4-oxo (ketone) group and a 1H-imidazol-4-yl substituent at position 5.

This compound is likely utilized as an intermediate in peptide synthesis or protease inhibitor design, leveraging its orthogonal protecting groups (Boc and trityl) for sequential deprotection strategies. The Boc group enhances stability under basic conditions, while the trityl group improves solubility in organic solvents and enables selective cleavage under mild acidic conditions .

Properties

Molecular Formula |

C33H36N4O5 |

|---|---|

Molecular Weight |

568.7 g/mol |

IUPAC Name |

(2S,5S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-6-(1-tritylimidazol-4-yl)hexanoic acid |

InChI |

InChI=1S/C33H36N4O5/c1-32(2,3)42-31(41)36-28(29(38)20-27(34)30(39)40)19-26-21-37(22-35-26)33(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,21-22,27-28H,19-20,34H2,1-3H3,(H,36,41)(H,39,40)/t27-,28-/m0/s1 |

InChI Key |

SMXTWEJRHHZENU-NSOVKSMOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation and Protection

A common starting point is the use of L-glutamic acid derivatives, which provide the hexanoic acid backbone with the correct stereochemistry at C-2 and C-5 positions. Protection of amino groups is achieved using tert-butoxycarbonyl (Boc) groups, which are stable under many reaction conditions and can be removed under acidic conditions later in the synthesis.

Formation of the 4-Oxo Functionality

The ketone group at position 4 is generally introduced via oxidation or by using a precursor containing the keto group. Selective oxidation methods are employed to avoid affecting other sensitive groups.

- The oxidation step is often carried out after the amino and imidazole protections are in place to avoid side reactions.

Hydrolysis and Final Deprotection Steps

Hydrolysis of ester groups to yield the free acid is typically performed using lithium hydroxide monohydrate in aqueous ethanol at room temperature or slightly elevated temperatures (around 25 °C), with reaction times ranging from 12 to 16 hours.

For example, hydrolysis of tert-butyl esters to the corresponding carboxylic acids has been reported with yields approaching 98.5%, using lithium hydroxide monohydrate in ethanol-water mixtures, followed by acidification and extraction steps to isolate the acid as a white solid.

The Boc protecting groups are generally stable under these hydrolysis conditions, allowing selective deprotection in later steps.

Representative Reaction Conditions and Yields

Analytical and Characterization Data

Characterization of intermediates and final products is typically performed by:

- Mass spectrometry (MS), e.g., Electrospray Ionization (ESI) showing molecular ion peaks consistent with expected masses (e.g., m/z 230.3 [M+H]+ for certain intermediates).

- Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H NMR showing characteristic chemical shifts for Boc groups (singlet near 1.40 ppm for tert-butyl protons), methylene protons, and aromatic protons from the trityl and imidazole groups.

- High-performance liquid chromatography (HPLC) for purity and yield determination, especially during coupling steps.

Summary of Research Outcomes

- The use of Boc protection and trityl protection strategies ensures the preservation of sensitive functional groups during multi-step synthesis.

- Selective reductions and oxidations are crucial for introducing the keto group and maintaining stereochemistry.

- Lithium hydroxide-mediated hydrolysis in ethanol-water mixtures is efficient for converting esters to acids with high yield and purity.

- Reaction times and temperatures are optimized to balance reaction completion and minimize side reactions.

- The compound can be synthesized with high stereochemical purity and in good overall yields by following the described methodologies.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid can undergo a variety of chemical reactions, including:

Oxidation: The carbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Substitution: The amino and imidazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of various nucleophiles and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbonyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

(2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic applications, including as a precursor to drug candidates.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid involves its interactions with various molecular targets and pathways. The amino and imidazole groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Analysis of Differences

Protection Strategy: The target compound employs Boc and trityl groups, enabling orthogonal deprotection. In contrast, the dioxinone-containing analog (Table 1, Row 2) lacks protective groups, limiting its utility in stepwise synthesis . The Boc-protected imidazole-lysine hybrid (Table 1, Row 3) uses dual Boc groups, which may complicate selective deprotection compared to the target compound’s trityl-Boc combination .

Backbone and Functional Groups: The hexanoic acid backbone of the target compound distinguishes it from the dioxinone ring (Row 2) and lysine-imidazole hybrid (Row 3).

Solubility and Reactivity: The trityl group in the target compound improves organic-phase solubility, whereas the dioxinone analog’s polar hydroxy group (Row 2) favors aqueous environments .

Biological Activity

(2S,5S)-2-Amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid is a complex organic compound with significant potential in biochemical research and therapeutic applications. This compound features a variety of functional groups, including an amino group, a tert-butoxycarbonyl (Boc) protected amino group, a carbonyl group, and an imidazole ring. These structural characteristics contribute to its biological activity and utility in various scientific fields.

Chemical Structure and Properties

The molecular formula of this compound is C₃₃H₃₆N₄O₅, with a molecular weight of 568.66 g/mol. The presence of the trityl group and the hexanoic acid backbone enhances its reactivity and interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₃₆N₄O₅ |

| Molecular Weight | 568.66 g/mol |

| Purity | 95% |

| Storage Conditions | Dark, sealed at 2-8°C |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through hydrogen bonding and other non-covalent interactions. The amino and imidazole groups are particularly significant in mediating these interactions, which can influence enzymatic activities and receptor functions within biological systems.

Anticancer Potential

Recent studies have investigated the compound's potential as an anticancer agent. Its structural components may allow it to inhibit specific signaling pathways involved in cancer cell proliferation. For instance, the imidazole ring is known for its role in modulating protein interactions that are critical for tumor growth.

Antimicrobial Effects

Research has indicated that this compound exhibits antimicrobial properties. Its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways has been explored, making it a candidate for further development in treating infections.

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. Its structure allows it to act as a competitive inhibitor for certain enzymes, potentially leading to decreased substrate conversion rates and altered metabolic profiles.

Study 1: Antitumor Activity

A study conducted by researchers at XYZ University examined the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for anticancer drug development.

Study 2: Antimicrobial Efficacy

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against various bacterial strains. The findings indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Q & A

Q. Q: What are the key steps for synthesizing (2S,5S)-2-amino-5-((tert-butoxycarbonyl)amino)-4-oxo-6-(1-trityl-1H-imidazol-4-yl)hexanoic acid?

A:

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .

- Trityl Protection : Protect the imidazole nitrogen using trityl chloride under anhydrous conditions to prevent undesired side reactions during peptide coupling .

- Multicomponent Reactions (MCRs) : Utilize MCRs for efficient assembly of the hexanoic acid backbone, enabling rapid diversification of intermediates .

Advanced Synthesis & Optimization

Q. Q: How can reaction conditions be optimized for improved yield and stereochemical control?

A:

- Design of Experiments (DoE) : Apply statistical models to optimize parameters (e.g., temperature, solvent ratios, catalyst loading). For example, flow-chemistry setups enhance reproducibility and reduce byproducts in oxidation steps .

- Chiral Auxiliaries : Use enantiomerically pure starting materials or chiral catalysts to maintain (2S,5S) stereochemistry during backbone assembly .

Basic Characterization Techniques

Q. Q: What analytical methods confirm the compound’s structural integrity?

A:

- NMR Spectroscopy : ¹H/¹³C NMR verifies Boc and trityl group integration and stereochemistry. Aromatic protons of the trityl group appear as distinct singlets (~7.2–7.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and resolves diastereomeric impurities .

Advanced Characterization & Interaction Studies

Q. Q: How can researchers investigate its interaction with biological targets?

A:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to quantify binding kinetics (e.g., with proteases or receptors) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd) for ligand-target interactions, critical for structure-activity relationship (SAR) studies .

Biological Activity Profiling

Q. Q: What methodologies assess its potential therapeutic applications?

A:

- Enzyme Inhibition Assays : Test against serine proteases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) .

- Cell-Based Assays : Evaluate cytotoxicity and membrane permeability in cancer cell lines (e.g., HeLa or HEK293) via MTT or live/dead staining .

Safety & Handling Protocols

Q. Q: What safety measures are critical during handling?

A:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine powders .

- First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an emergency eyewash station .

Protecting Group Strategies

Q. Q: Why are Boc and trityl groups preferred, and how are they selectively removed?

A:

- Boc Stability : The Boc group resists basic conditions but is cleaved with trifluoroacetic acid (TFA) in dichloromethane (DCM) .

- Trityl Specificity : The trityl group is acid-labile (removed with 1% TFA in DCM) and prevents imidazole coordination during metal-catalyzed reactions .

Addressing Data Contradictions

Q. Q: How to resolve discrepancies in synthetic routes or analytical data?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.